diethyl 5-[(2-thienylcarbonyl)amino]isophthalate
Overview
Description
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate is an organic compound with the molecular formula C17H17NO5S. It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and an amino group is attached to the 5-position of the isophthalic acid ring, which is further bonded to a 2-thienylcarbonyl group.
Preparation Methods
The synthesis of diethyl 5-[(2-thienylcarbonyl)amino]isophthalate typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid, thiophene-2-carboxylic acid, and ethyl alcohol.
Esterification: Isophthalic acid is esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid to form diethyl isophthalate.
Chemical Reactions Analysis
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its structural features that allow for modifications to enhance biological activity.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of diethyl 5-[(2-thienylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate can be compared with other similar compounds such as:
Diethyl 5-aminoisophthalate: This compound lacks the thiophene-2-carbonyl group, making it less versatile in terms of electronic properties.
Dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate: Similar in structure but with methyl groups instead of ethyl groups, which can affect its solubility and reactivity.
N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a benzothiophene ring, providing different biological activities and applications.
Properties
IUPAC Name |
diethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-22-16(20)11-8-12(17(21)23-4-2)10-13(9-11)18-15(19)14-6-5-7-24-14/h5-10H,3-4H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGHIDZRJGWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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